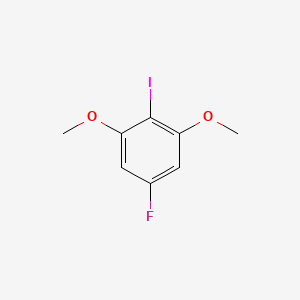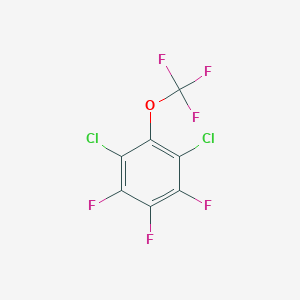
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7Cl2F6O and a molecular weight of 284.97 g/mol It is characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring
准备方法
The synthesis of 1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dichloro-4,5,6-trifluorobenzene with trifluoromethanol in the presence of a suitable catalyst . The reaction conditions typically include elevated temperatures and the use of a solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethoxy)benzene has several scientific research applications:
作用机制
The mechanism of action of 1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . For example, its derivatives may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways depend on the specific application and derivative being studied.
相似化合物的比较
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1,3,5-Trichloro-2,4,6-trifluorobenzene: This compound has similar halogen substitutions but lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
4-Chloro-1-(trifluoromethoxy)benzene: This compound has a single chlorine and trifluoromethoxy group, making it less reactive in certain substitution reactions compared to this compound.
2,4-Dichloro-1-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to different electronic and steric effects.
属性
分子式 |
C7Cl2F6O |
|---|---|
分子量 |
284.97 g/mol |
IUPAC 名称 |
1,5-dichloro-2,3,4-trifluoro-6-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7Cl2F6O/c8-1-3(10)5(12)4(11)2(9)6(1)16-7(13,14)15 |
InChI 键 |
QZOJNQRHXUZRDI-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C(=C1Cl)F)F)F)Cl)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B14035036.png)

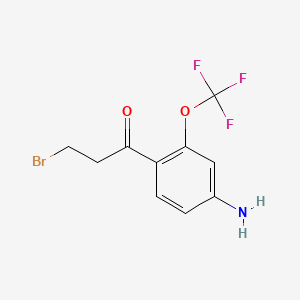
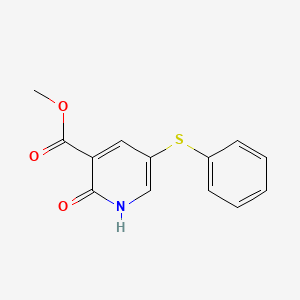
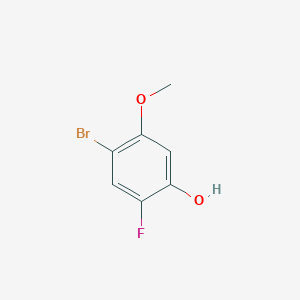
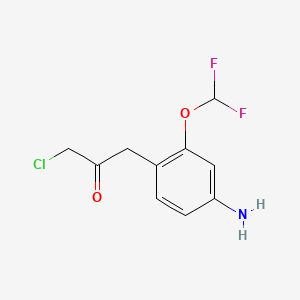
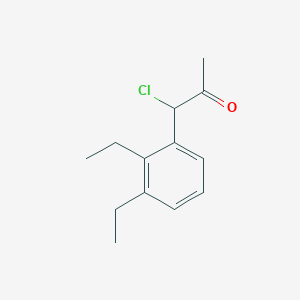
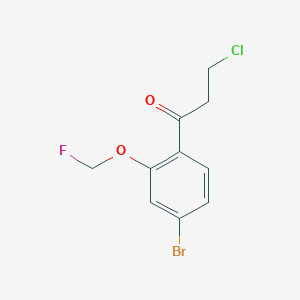
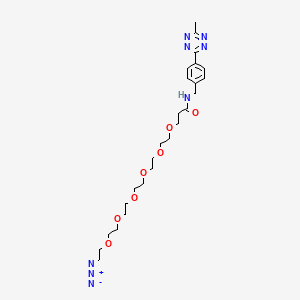

![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)
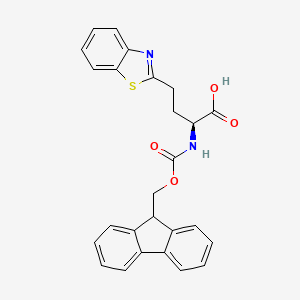
![(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14035126.png)
